molecular formula C6H5NO3 B432563 Nicotinic acid N-oxide CAS No. 2398-81-4

Nicotinic acid N-oxide

Cat. No. B432563
CAS RN: 2398-81-4
M. Wt: 139.11g/mol
InChI Key: FJCFFCXMEXZEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinic acid N-oxide is an organic compound with the formula (HO2C)C5H4NO. It is the N-oxide of nicotinic acid ((HO2C)C5H4N). It is prepared by oxidation of nicotinic acid or the hydrolysis of 3-cyanopyridine N-oxide .


Synthesis Analysis

Nicotinic acid N-oxide is prepared by oxidation of nicotinic acid or the hydrolysis of 3-cyanopyridine N-oxide . It has been used in a study to develop a liquid chromatographic method for determining free nicotinic acid and its metabolites in plasma and urine . It has also been used to synthesize and characterize peroxo complexes of vanadium (V) and molybdenum (VI) with nicotinic acid and nicotinic acid N-oxide .


Molecular Structure Analysis

The molecular formula of Nicotinic acid N-oxide is C6H5NO3 . The molecular weight is 139.11 g/mol . The InChI string is InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) .


Physical And Chemical Properties Analysis

Nicotinic acid N-oxide is a colorless or white solid . It has a melting point of 254.5 °C . It is insoluble in benzene and chloroform, and slightly soluble in cold water and ethanol .

Scientific Research Applications

  • Application in Dermatology and Cosmetology

    • Summary of the application : Nicotinamide, a derivative of Nicotinic acid, is used to control skin aging and pigmentation . It is used in cosmeceutical products to attenuate skin aging and hyperpigmentation .
    • Methods of application : Nicotinamide is topically applied, either alone or in combination with other active ingredients . It helps restore cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
    • Results or outcomes : Clinical trials have shown that the topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation . It is well tolerated by the skin .
  • Therapeutic Applications of Niacinamide

    • Summary of the application : Niacinamide, a derivative of Nicotinic acid, has therapeutic implications in managing acne vulgaris, melasma, and psoriasis .
    • Methods of application : Niacinamide is applied topically in concentrations ranging from 2% to 4% . It does not affect bacterial survival directly, but its antimicrobial activity is mainly attributed to the stimulation of both neutrophil action and antimicrobial peptide (AMP) synthesis .
    • Results or outcomes : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .
  • Precursor to Popular Drugs

    • Summary of the application : Nicotinic acid N-oxide is a precursor to the popular drugs niflumic acid and pranoprofen .
    • Methods of application : It is prepared by oxidation of nicotinic acid or the hydrolysis of 3-cyanopyridine N-oxide .
    • Results or outcomes : The compound is used in the synthesis of popular drugs .
  • DNA Repair and Cellular Stress Responses

    • Summary of the application : Niacinamide, a derivative of Nicotinic acid, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It influences the activity of several enzymes critical to basic cellular activity, such as sirtuins and poly- (ADP-ribose) polymerases (PARP) .
    • Methods of application : Niacinamide is used in diverse skincare products and cosmetics . It influences human DNA repair and cellular stress responses .
    • Results or outcomes : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .

Safety And Hazards

Nicotinic acid N-oxide is considered hazardous . It can cause skin and eye irritation. If inhaled or swallowed, it can be harmful . Therefore, it is recommended to handle it with suitable protective equipment and avoid contact with skin, eyes, and clothing .

Future Directions

While there is limited information available on the future directions of Nicotinic acid N-oxide, it has been used in studies to develop liquid chromatographic methods for determining free nicotinic acid and its metabolites in plasma and urine . This suggests potential future applications in analytical chemistry and pharmacokinetics.

Relevant Papers The relevant papers retrieved provide information on the synthesis, properties, and applications of Nicotinic acid N-oxide . These papers discuss its preparation, its use in analytical methods, and its role as a ligand in forming complexes .

properties

IUPAC Name

1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCFFCXMEXZEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046543
Record name Nicotinic acid 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic acid N-oxide

CAS RN

2398-81-4
Record name Nicotinic acid N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2398-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiniacic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiniacic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinic acid N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nicotinic acid 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxiniacic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXINIACIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY03Q39E6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinic acid N-oxide
Reactant of Route 2
Reactant of Route 2
Nicotinic acid N-oxide
Reactant of Route 3
Reactant of Route 3
Nicotinic acid N-oxide
Reactant of Route 4
Reactant of Route 4
Nicotinic acid N-oxide
Reactant of Route 5
Nicotinic acid N-oxide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nicotinic acid N-oxide

Citations

For This Compound
341
Citations
A Atac, M Karabacak, C Karaca, E Kose - Spectrochimica Acta Part A …, 2012 - Elsevier
… In this paper, nicotinic acid N-oxide molecule was studied. Several properties were carried … The vibrational FT-IR and FT-Raman spectra of nicotinic acid N-oxide were recorded. The …
Number of citations: 64 www.sciencedirect.com
F Marandi, K Moeini, S Ghasemzadeh… - Journal of Molecular …, 2017 - Elsevier
… In this work, two new complexes of nicotinic acid N-oxide (HNNO) including [Pb(NNO) 2 ] n (1) and [Pb(NNO)(SCN)] n (2) were synthesized and their spectral (IR, 1 H NMR), thermal and …
Number of citations: 23 www.sciencedirect.com
Y Yu, L Zhang, Y Zhou, Z Zuhra - Dalton Transactions, 2015 - pubs.rsc.org
… Compared with the parent ligand nicotinic acid, its derivative nicotinic acid N-oxide (HNNO) having an oxygen atom in place of a nitrogen donor site can make it easier to obtain Ln-…
Number of citations: 28 pubs.rsc.org
YH Zhao, ZM Su, Y Wang, YM Fu, SD Liu… - Inorganic Chemistry …, 2007 - Elsevier
… In this context, it is worth mentioning that a novel bridging ligand nicotinic acid N-oxide was explored and induced into the lead-carboxylate systems, which not only increases the …
Number of citations: 34 www.sciencedirect.com
M Kumar, RA Yadav - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
… Due to addition of an O atom at the N 1 site in nicotinic acid the magnitudes of atomic charges on all the H atomic sites of the nicotinic acid N-oxide molecule are found to increase. Most …
Number of citations: 22 www.sciencedirect.com
SM de Oliveira, WF de Giovani… - Organic mass …, 1991 - Wiley Online Library
… The fragmentation of isonicotinic acid N-oxide is virtually identical with that of nicotinic acid N-oxide, with analogous or identical fragments. In many cases even the peak intensities are …
C Djordjevic, BC Puryear, N Vuletic, CJ Abelt… - Inorganic …, 1988 - ACS Publications
TV-oxide). These yellow crystalline compounds were characterized by elemental analysis, IR and UV-visible spectroscopy, and and 13C NMR. Nicotinic acid was oxidized in some …
Number of citations: 75 pubs.acs.org
F Marandi, I Pantenburg, G Meyer - Journal of Chemistry, 2013 - hindawi.com
… of bismuth-based compounds [11] with nicotinic acid N-oxide has been documented [12]. … of Bi(NO3)3⋅5H2O and nicotinic acid N-oxide (HNNO) in aqueous methanol under ambient …
Number of citations: 6 www.hindawi.com
JG Mao, HJ Zhang, JZ Ni, SB Wang, TCW Mak - Polyhedron, 1998 - Elsevier
… The significant difference between the structures of lanthanide complexes of nicotinic acid N-oxide and those of lanthanide nicotinates is due to the coordination of the N-oxide group to …
Number of citations: 55 www.sciencedirect.com
LS Gelfand, FJ Iaconianni, LL Pytlewski… - Journal of Inorganic and …, 1980 - Elsevier
… These studies were recently extended to include attempts at the preparation of adducts of the corresponding neutral ligands (ie nicotinic acid N-oxide (N-nicOH) and isonicotinic acid N-…
Number of citations: 90 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.